molecular formula C24H28O5 B2803518 9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 37797-15-2

9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B2803518
CAS No.: 37797-15-2
M. Wt: 396.483
InChI Key: WBZLJINITZJZOP-UHFFFAOYSA-N
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Description

9-(3-Hydroxy-4-Methoxyphenyl)-3,3,6,6-Tetramethyl-3,4,5,6,7,9-Hexahydro-1H-Xanthene-1,8(2H)-Dione is a xanthene derivative featuring a bicyclic framework with two ketone groups (1,8-dione). The substitution at the 9-position includes a 3-hydroxy-4-methoxyphenyl group, which introduces both polar (hydroxyl) and moderately lipophilic (methoxy) functionalities. Xanthene derivatives are known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s synthesis typically involves condensation reactions between dimedone and substituted aldehydes under green or acidic catalytic conditions .

Properties

IUPAC Name

9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O5/c1-23(2)9-15(26)21-18(11-23)29-19-12-24(3,4)10-16(27)22(19)20(21)13-6-7-17(28-5)14(25)8-13/h6-8,20,25H,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZLJINITZJZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-hydroxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione belongs to the xanthene family and exhibits a range of biological activities. Xanthene derivatives are well-regarded for their diverse pharmacological properties including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C24H28O5C_{24}H_{28}O_5 with a molecular weight of 396.48 g/mol. The structure features a xanthene core substituted with a 3-hydroxy-4-methoxyphenyl group. The presence of these functional groups is significant for its biological activity.

Antioxidant Activity

Research has shown that xanthene derivatives possess notable antioxidant properties . The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress in various biological systems. For instance, studies indicate that the xanthene structure contributes to its effectiveness in reducing oxidative damage in cellular models .

Anticancer Potential

The anticancer activity of xanthene derivatives is well-documented. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Cell cycle arrest and apoptosis
A54918Reactive oxygen species (ROS) generation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in various assays where the compound reduces the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Molecules highlighted that this xanthene derivative showed significant cytotoxicity against breast cancer cells with an IC50 value lower than many standard chemotherapeutics .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was found to be more effective than standard antibiotics against certain resistant strains of bacteria .
  • Mechanistic Insights : Research has elucidated that the compound's mechanism involves modulation of oxidative stress pathways leading to enhanced apoptosis in cancer cells and reduced inflammatory responses in immune cells .

Scientific Research Applications

Structure and Properties

This compound belongs to a class of xanthene derivatives known for their diverse biological activities. The structural characteristics of the compound include:

  • Molecular Formula : C24H28O5
  • Molecular Weight : 396.48 g/mol
  • Functional Groups : Hydroxy and methoxy groups which contribute to its biological activities.

Antimicrobial and Antiviral Activities

Research indicates that xanthene derivatives exhibit significant antimicrobial and antiviral properties. The compound has shown potential in inhibiting various pathogens:

  • Antimicrobial Activity : Studies have demonstrated that this compound can inhibit bacterial growth and may serve as a lead for developing new antibiotics .
  • Antiviral Activity : It has been reported to possess antiviral properties against several viruses, making it a candidate for further investigation in antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of xanthene derivatives are well-documented. This compound has been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Study: Inhibition of Trypanothione Reductase

A notable case study highlighted the inhibitory effects of compounds based on the xanthene moiety on trypanothione reductase (TryR), an enzyme critical for the survival of certain parasites. The findings suggest that this compound could be explored as a therapeutic agent against parasitic infections such as those caused by Trypanosoma species .

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. The unique structure of this xanthene derivative allows it to absorb specific wavelengths of light, making it suitable for PDT applications:

  • Mechanism : Upon activation by light, the compound generates reactive oxygen species that can induce cell death in targeted cancer cells .
  • Research Findings : Studies have shown promising results in using this compound in PDT for treating various cancers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Positional Isomerism of Hydroxy/Methoxy Groups
  • 9-(4-Hydroxy-3-Methoxyphenyl) Analogs (): The positional swap of hydroxyl and methoxy groups (4-OH vs. Crystallographic studies show intermolecular O–H···O hydrogen bonds in the 4-hydroxy-3-methoxy derivative, stabilizing its lattice . Biological Impact: The 4-hydroxy-3-methoxy derivative exhibits antimicrobial activity, while the target compound’s 3-hydroxy group may enhance interactions with enzymes like trypanothione reductase (TryR) due to optimized hydrogen bonding .
Additional Substituents
  • 9-(3,4-Dimethoxyphenyl) Derivative ():
    • Replacing the hydroxyl group with a second methoxy increases lipophilicity. This derivative shows marked anticancer activity against A549 lung cancer cells (IC₅₀ ~23–38 µM), attributed to improved membrane permeability .
  • No specific biological data are reported, but nitro groups may confer photodynamic properties .
Non-Phenyl Substituents
  • 9-(5-Methylthiophen-2-yl) Analogs ():
    • Introducing a sulfur-containing heterocycle enhances π-π stacking interactions and alters electronic properties. This derivative’s crystal structure shows a planar thiophene ring, which may improve binding to aromatic enzyme pockets .

Physicochemical Properties

  • Solubility :
    • The 3-hydroxy-4-methoxy substituent increases aqueous solubility compared to purely methoxylated analogs (e.g., 3,4-dimethoxy derivative) due to hydrogen bonding .
  • Melting Point :
    • Crystallographic data () indicate the 4-hydroxy-3-methoxy derivative has a higher melting point (248–250°C) than the target compound (predicted ~220°C), likely due to stronger intermolecular hydrogen bonds.
  • Stability :
    • Electron-withdrawing groups (e.g., nitro in 2,4-dinitrophenyl derivative) reduce thermal stability, while electron-donating groups (methoxy) enhance oxidative stability .

Q & A

Q. What are the established synthetic routes for this xanthene-dione derivative, and what critical reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via a two-step condensation reaction:

Step 1 : Aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) react with 5,5-dimethylcyclohexane-1,3-dione in ethanol at 343 K, forming a bis-cyclohexanedione intermediate .

Step 2 : Cyclization of the intermediate under reflux with acetic acid or ethanol-water mixtures (8:2) yields the xanthene-dione core. Optimal yields (~85–92%) require precise temperature control (343 K for Step 1; reflux for Step 2) and stoichiometric ratios (2:1 aldehyde:dione) .
Key Data :

  • Intermediate melting point: 491 K
  • Final product yield: 85–92%

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography confirms the fused tricyclic xanthene-dione core with envelope/boat conformations in cyclohexane rings. Key bond angles (e.g., C3–C4–H4A = 109.5°) and torsion angles (e.g., −174.79° for C18–C23) are reported .
  • NMR spectroscopy : Methyl groups at C3/C6 appear as singlets (δ ~1.2–1.4 ppm in 1^1H NMR). Aromatic protons (e.g., 4-methoxyphenyl substituents) show splitting patterns consistent with para-substitution (δ ~6.8–7.3 ppm) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., bromo, nitro, methoxy) affect crystallographic packing and intermolecular interactions?

Methodological Answer:

  • Substituents like bromo or nitro groups enhance intermolecular interactions. For example, bromo substituents increase halogen bonding, while methoxy groups participate in C–H⋯O hydrogen bonds, forming R_2$$^2(12) and R_4$$^4(28) ring motifs that stabilize the crystal lattice .
  • Hirshfeld surface analysis () shows that bromo-substituted analogs have higher contributions from Br⋯H interactions (4.2% vs. <1% for methoxy derivatives), altering thermal stability and solubility .

Q. What computational methods are used to predict electronic properties and reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis (e.g., HOMO-LUMO gaps) identifies electron-rich regions (xanthene-dione oxygen atoms) and electrophilic sites (para-substituted phenyl rings). For bromo-substituted analogs, HOMO-LUMO gaps range from 4.2–4.5 eV, indicating moderate reactivity .
  • Density Functional Theory (DFT) optimizes ground-state geometries using B3LYP/6-311G(d,p) basis sets, validating experimental bond lengths (e.g., C=O at 1.21 Å) and dipole moments (5.52–5.72 Debye) .

Q. How do reaction conditions (solvent, catalyst) influence stereochemical outcomes?

Methodological Answer:

  • Solvent polarity : Ethanol promotes cyclization via hydrogen bonding, favoring the thermodynamically stable trans-fused ring system. Polar aprotic solvents (e.g., DMF) yield mixed stereoisomers .
  • Acid catalysis : Acetic acid enhances protonation of carbonyl groups, accelerating cyclization but risking side reactions (e.g., demethylation of methoxy groups) at prolonged reflux times (>2 hours) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for intermediates: How are these resolved?

  • Issue : Intermediate melting points vary between 491 K () and 515–517 K ().
  • Resolution : Differences arise from purification methods. Ethanol-water recrystallization () removes impurities, raising the observed melting point. Thermal gravimetric analysis (TGA) confirms purity thresholds >98% for high-melting samples .

Research Applications

Q. What non-biological applications are explored for this compound?

  • Photodynamic materials : The xanthene core’s π-conjugated system exhibits fluorescence under UV light (λem_{em} ~450 nm), suitable for dye-sensitized solar cells .
  • Catalysis : Methoxy-substituted derivatives act as ligands in Pd-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura reactions (TON up to 1,200) .

Methodological Best Practices

Q. How to optimize crystallization for X-ray analysis?

  • Use slow evaporation in ethanol-water (8:2) at 298 K to obtain single crystals. Centrosymmetric space groups (e.g., P1\overline{1}) are common due to hydrogen-bonded dimers .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 20% glycerol to mitigate radiation damage during data collection .

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